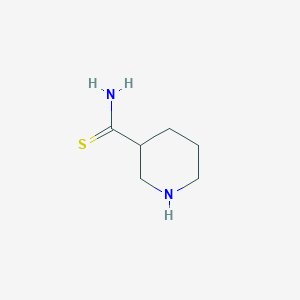![molecular formula C11H9BrF2N2O2 B15301090 1-[5-Bromo-2-(difluoromethyl)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B15301090.png)
1-[5-Bromo-2-(difluoromethyl)phenyl]hexahydropyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-Bromo-2-(difluoromethyl)phenyl]-1,3-diazinane-2,4-dione is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a bromine atom, a difluoromethyl group, and a diazinane-2,4-dione moiety. The unique structural features of this compound make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
One common synthetic route involves the use of difluoromethylation reagents to introduce the difluoromethyl group onto a suitable precursor . The bromine atom can be introduced through bromination reactions using reagents such as bromine or N-bromosuccinimide . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1-[5-Bromo-2-(difluoromethyl)phenyl]-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[5-Bromo-2-(difluoromethyl)phenyl]-1,3-diazinane-2,4-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[5-bromo-2-(difluoromethyl)phenyl]-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. The bromine and difluoromethyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-[5-Bromo-2-(difluoromethyl)phenyl]-1,3-diazinane-2,4-dione can be compared with other similar compounds, such as:
5-Bromo-2-(difluoromethyl)pyridine: This compound also contains a bromine and difluoromethyl group but differs in its overall structure and reactivity.
1-(5-Bromo-2-methoxyphenyl)adamantane: This compound has a similar bromine substitution but features an adamantane moiety instead of a diazinane-2,4-dione.
The uniqueness of 1-[5-bromo-2-(difluoromethyl)phenyl]-1,3-diazinane-2,4-dione lies in its specific combination of functional groups and its versatile reactivity, making it a valuable compound for various scientific applications.
Properties
Molecular Formula |
C11H9BrF2N2O2 |
|---|---|
Molecular Weight |
319.10 g/mol |
IUPAC Name |
1-[5-bromo-2-(difluoromethyl)phenyl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C11H9BrF2N2O2/c12-6-1-2-7(10(13)14)8(5-6)16-4-3-9(17)15-11(16)18/h1-2,5,10H,3-4H2,(H,15,17,18) |
InChI Key |
XULUDSAHPGNNTG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)NC1=O)C2=C(C=CC(=C2)Br)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


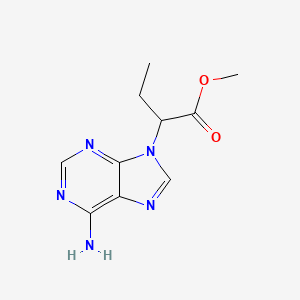
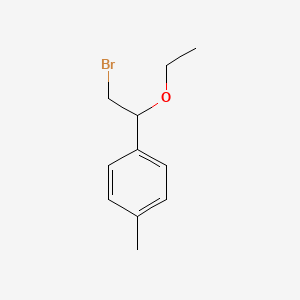
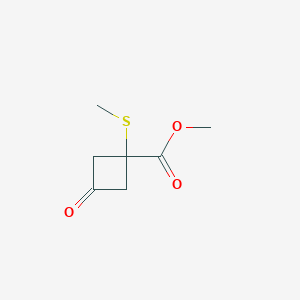
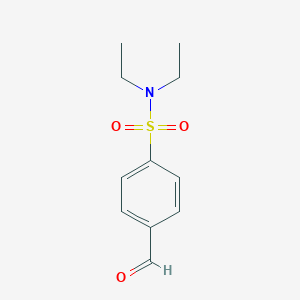
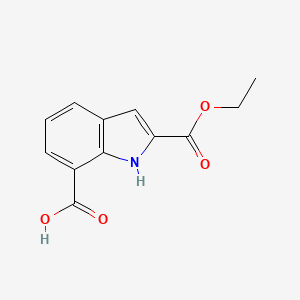
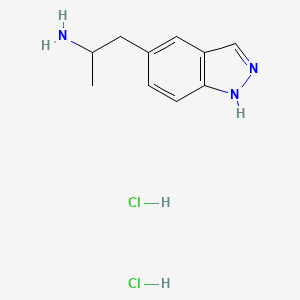
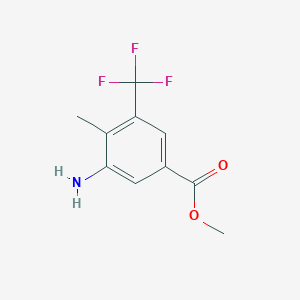
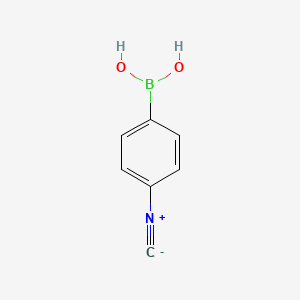
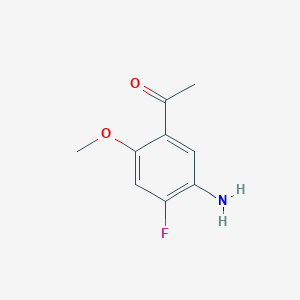
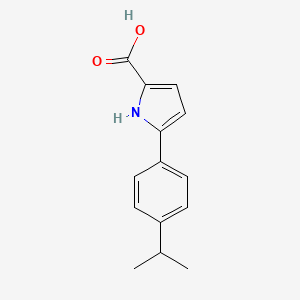
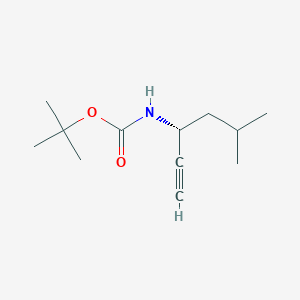
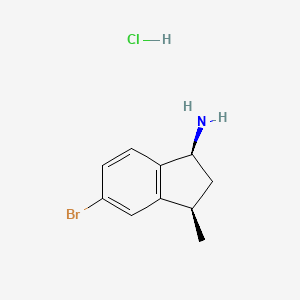
![3-Benzyl-1-methoxy-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B15301103.png)
